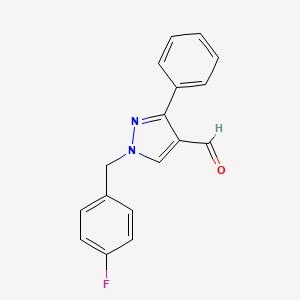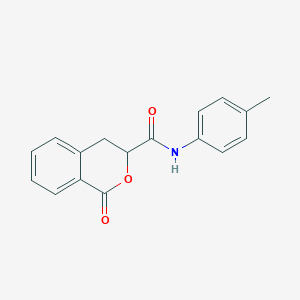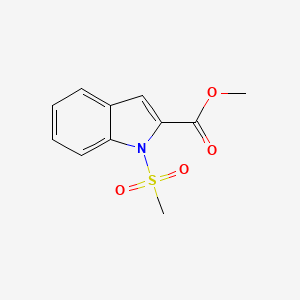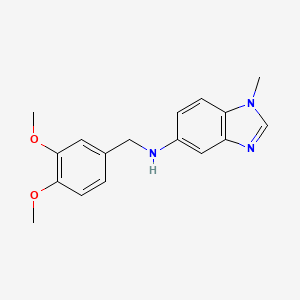
1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde” is a chemical compound. It has a molecular formula of C10H9FN2 and a molecular weight of 176.19 . It is sold in solid form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a potential dopamine D4 receptor ligand, 1-(4-(4-(4-fluorobenzyl)-1-piperazinyl)butyl)indolin-2-one, was synthesized through a four-step process . Another compound, 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, was synthesized and its structure was confirmed by X-ray crystallographic studies .
Molecular Structure Analysis
The molecular structure of “1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde” can be analyzed using various techniques such as NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving “1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde” can be analyzed using 19F NMR. This technique utilizes the substantial sensitivity of 19F and its far-reaching couplings with 1H and 13C to obtain a large number of NMR parameters .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde” can be analyzed using various techniques. For example, its molecular formula and weight can be determined . Its solubility, melting point, boiling point, and other properties can be determined using standard laboratory techniques .
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structures
- Pyrazole compounds, including derivatives of 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, have been synthesized and characterized for their crystal structures. This research contributes to the understanding of the molecular configuration and the dihedral angles between the pyrazole and fluoro-substituted rings, which is important in the field of crystallography and molecular design (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).
Antimicrobial Applications
- Certain derivatives of this chemical, when reacted with chitosan to form Schiff bases, have demonstrated antimicrobial activity against various bacteria and fungi. These studies highlight the potential of such compounds in developing new antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Antioxidant and Anti-Inflammatory Activity
- Synthesized derivatives of 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde have been evaluated for their antioxidant and anti-inflammatory activities. Such compounds could contribute to pharmaceutical research in developing new treatments for conditions associated with oxidative stress and inflammation (Sudha, Subbaiah, & Mahalakshmi, 2021).
Optical Properties and Molecular Docking
- Investigations into the molecular structure, vibrational frequencies, and optical properties of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, a related compound, have been conducted. This includes molecular docking studies, which are crucial in drug design, especially for identifying potential inhibitory activities against specific enzymes (Mary, Panicker, Sapnakumari, Narayana, Sarojini, Al‐Saadi, Van Alsenoy, War, & Fun, 2015).
Synthesis of Heterocyclic Compounds
- Novel pyrazole derivatives based on 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde have been synthesized, showcasing the compound's utility in creating a variety of heterocyclic compounds. These synthetic pathways are significant in medicinal chemistry for the development of new therapeutic agents (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c18-16-8-6-13(7-9-16)10-20-11-15(12-21)17(19-20)14-4-2-1-3-5-14/h1-9,11-12H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALCJOQPGARTOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-benzoyl-4-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2397226.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2397228.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone](/img/structure/B2397230.png)


![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2397236.png)
![[(1'R,4S)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-yl]methanamine;hydrochloride](/img/structure/B2397238.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2397240.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide](/img/structure/B2397243.png)
![[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate](/img/structure/B2397244.png)
![5-Bromo-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2397246.png)
